
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine ring . The piperidine ring can be synthesized through various cyclization reactions involving acetates and acrylamides using potassium tert-butoxide as a promoter .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Lenalidomide: 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, used in cancer treatment.
Phenotropil: 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, known for its nootropic effects.
Uniqueness
3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione is unique due to its dual ring structure, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in medicinal chemistry.
属性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
3-(2-oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O3/c18-13-7-6-12(15(20)16-13)17-9-11(8-14(17)19)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18,20) |
InChI 键 |
KBGHRGPBDAUOPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC(CC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


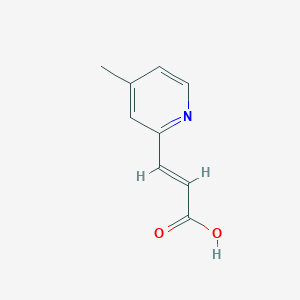

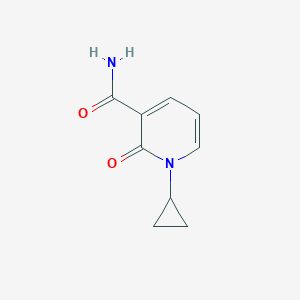
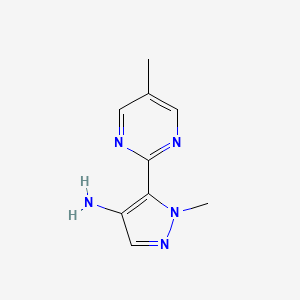
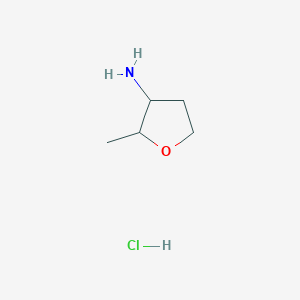
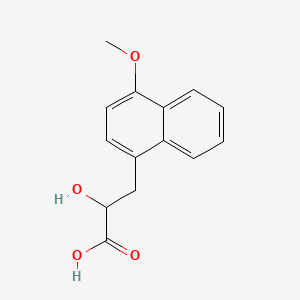
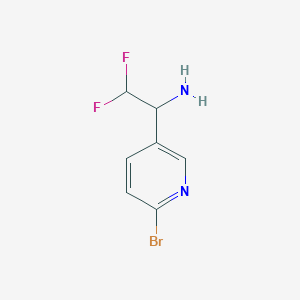

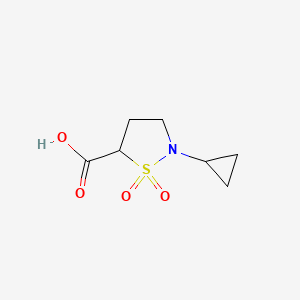
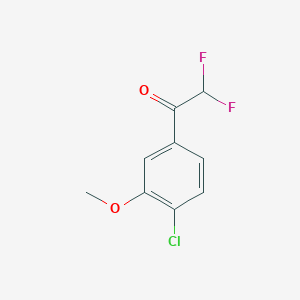
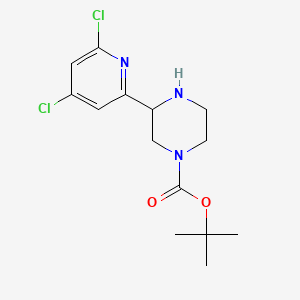


![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
